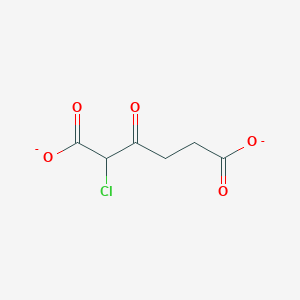![molecular formula C22H16N4O B1242100 3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B1242100.png)
3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPD-1116 is a chemical compound known for its inhibitory effects on phosphodiesterase enzymes, particularly phosphodiesterase 4 and phosphodiesterase 1. This compound has shown significant potential in treating inflammatory pulmonary diseases such as chronic obstructive pulmonary disease, asthma, and pulmonary hypertension .
Preparation Methods
The synthesis of GPD-1116 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound and its main metabolite, GPD-1133, are synthesized using standard organic chemistry techniques .
Chemical Reactions Analysis
GPD-1116 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to the core structure. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
GPD-1116 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: The compound’s inhibitory effects on phosphodiesterase enzymes make it a valuable tool for studying enzyme kinetics and signal transduction pathways.
Biology: GPD-1116 has been used in various biological assays to understand its effects on cellular processes and inflammation.
Medicine: The compound has shown promise in treating inflammatory pulmonary diseases, including chronic obstructive pulmonary disease, asthma, and pulmonary hypertension. .
Industry: GPD-1116’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools
Mechanism of Action
GPD-1116 exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase 4 and phosphodiesterase 1. This inhibition leads to increased intracellular concentrations of cyclic nucleotides, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. These increased levels alter intracellular signal transduction pathways, resulting in anti-inflammatory effects. The compound’s inhibitory effects on phosphodiesterase 1 may also contribute to its pharmacological profile .
Comparison with Similar Compounds
GPD-1116 is unique in its dual inhibition of phosphodiesterase 4 and phosphodiesterase 1. Similar compounds include:
Roflumilast: A phosphodiesterase 4 inhibitor used to treat chronic obstructive pulmonary disease.
Montelukast: A leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Rolipram: Another phosphodiesterase 4 inhibitor with anti-inflammatory properties. Compared to these compounds, GPD-1116 has shown a broader range of inhibitory effects and a potentially better pharmacological profile
Properties
Molecular Formula |
C22H16N4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C22H16N4O/c27-22-19-18(14-15-8-3-1-4-9-15)24-25-20(19)17-12-7-13-23-21(17)26(22)16-10-5-2-6-11-16/h1-13H,14H2,(H,24,25) |
InChI Key |
NOZMPLJNURLIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C(=NN2)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5 |
Synonyms |
3-benzyl-5-phenyl-1H-pyrazolo(4,3-c)(1,8)naphthyridin-4(5H)-one GPD-1116 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B1242021.png)



![17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B1242029.png)

![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)




![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)
